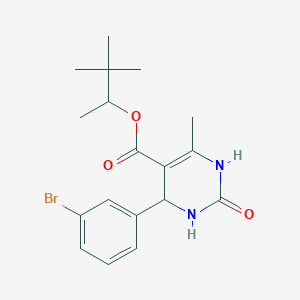![molecular formula C19H17ClN2O2 B15036823 3-chloro-1-(2,4-dimethylphenyl)-4-[(2-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B15036823.png)
3-chloro-1-(2,4-dimethylphenyl)-4-[(2-methylphenyl)amino]-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1-(2,4-dimethylphenyl)-4-(2-toluidino)-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of pyrrole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1-(2,4-dimethylphenyl)-4-(2-toluidino)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method involves the reaction of 2,4-dimethylphenylamine with a suitable chloro-substituted pyrrole precursor under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors, precise control of reaction parameters, and efficient purification techniques are essential to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-(2,4-dimethylphenyl)-4-(2-toluidino)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of functionalized pyrrole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-1-(2,4-dimethylphenyl)-4-(2-toluidino)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione: Lacks the toluidino group, which may result in different chemical and biological properties.
4-(2-Toluidino)-1H-pyrrole-2,5-dione: Lacks the chloro and dimethylphenyl groups, leading to variations in reactivity and applications.
Uniqueness
The presence of both the chloro and toluidino groups in 3-chloro-1-(2,4-dimethylphenyl)-4-(2-toluidino)-1H-pyrrole-2,5-dione imparts unique chemical properties, such as increased reactivity and potential for diverse functionalization. These features make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H17ClN2O2 |
|---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
3-chloro-1-(2,4-dimethylphenyl)-4-(2-methylanilino)pyrrole-2,5-dione |
InChI |
InChI=1S/C19H17ClN2O2/c1-11-8-9-15(13(3)10-11)22-18(23)16(20)17(19(22)24)21-14-7-5-4-6-12(14)2/h4-10,21H,1-3H3 |
InChI Key |
HQAUPVDNZKRFJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=CC=C3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B15036746.png)
![N-(3-chloro-2-methylphenyl)-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B15036750.png)
![Methyl 4-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoate](/img/structure/B15036753.png)
![5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylene)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B15036756.png)
![Methyl 6-tert-butyl-2-{[(2-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15036760.png)
![2-ethoxyethyl {[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B15036765.png)
![ethyl 4-{[4-chloro-1-(3-chloro-4-methylphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoate](/img/structure/B15036771.png)
![5-(2-ethylbutanoyl)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B15036786.png)
![2-[5-(2-Bromo-4-nitrophenyl)furan-2-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B15036791.png)
![2-[(E)-2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)ethenyl]-3-(3-nitrophenyl)quinazolin-4(3H)-one](/img/structure/B15036792.png)
![(6Z)-6-{3-bromo-5-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15036797.png)
![N-[(Z)-[(4,6-Dimethylpyrimidin-2-YL)amino][(4-ethylphenyl)amino]methylidene]benzamide](/img/structure/B15036800.png)

![4-{(E)-2-[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]vinyl}-6-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B15036827.png)
